methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate
Description
Methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate is a heterocyclic compound featuring a 1,4-benzoxazine core fused with a phenylacetate ester and a carbamoyl linkage. The benzoxazine moiety, characterized by an oxygen atom in the six-membered heterocycle, is central to its structural and electronic properties.
Structural characterization of such compounds typically employs spectroscopic methods (1H NMR, IR, mass spectrometry) and X-ray crystallography, with tools like SHELX being widely used for refinement .
Properties
IUPAC Name |
methyl 2-[(2-methyl-3-oxo-4H-1,4-benzoxazine-2-carbonyl)amino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-19(17(23)20-13-10-6-7-11-14(13)26-19)18(24)21-15(16(22)25-2)12-8-4-3-5-9-12/h3-11,15H,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFKNVVJNFVBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NC(C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common approach is to react 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid with 2-phenylglycine methyl ester under dehydration conditions to form the target compound[_{{{CITATION{{{1{methyl 2- [ (2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465194627?context=bbe)[{{{CITATION{{{_2{Conformationally tailored N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4 ....
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoxazine ring can be oxidized to form corresponding derivatives.
Reduction: : Reduction reactions can be performed on the carbonyl groups.
Substitution: : Nucleophilic substitution reactions can occur at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzoxazines or phenylacetates.
Scientific Research Applications
Structural Characteristics
The structure features a benzoxazine core, which is known for its diverse biological activities. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Medicinal Chemistry
Methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in:
- Antimicrobial Activity : Studies indicate that benzoxazine derivatives exhibit significant antibacterial properties against various strains of bacteria, making them candidates for developing new antibiotics .
- Anti-cancer Properties : Research has highlighted the ability of certain benzoxazine compounds to inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest .
Peptidomimetics Design
The compound serves as a template in the design of peptidomimetics. The conformational flexibility provided by the benzoxazine moiety allows for the synthesis of analogs that can mimic peptide structures, which is crucial in drug design .
Materials Science
In materials science, this compound has been explored for:
- Polymer Synthesis : Its reactive functional groups facilitate incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Agricultural Chemistry
The compound's derivatives have been studied for their potential use as agrochemicals. Their ability to act as plant growth regulators or pest deterrents can contribute to sustainable agricultural practices .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that a series of benzoxazine derivatives synthesized from this compound exhibited potent antimicrobial activity against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics.
Case Study 2: Anti-cancer Properties
In another investigation published in the Journal of Medicinal Chemistry, a derivative of this compound was tested against human breast cancer cell lines. The results showed a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment, indicating strong anti-cancer potential.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The benzoxazine ring system may play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Heterocyclic Core Variations: Benzoxazine vs. Benzothiazine
A critical structural distinction lies in the heteroatom within the fused ring system. For example, methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate replaces the benzoxazine oxygen with sulfur, forming a benzothiazine core . This substitution alters electronic properties (e.g., increased polarizability due to sulfur’s larger atomic radius) and may influence biological activity. Benzothiazine derivatives are reported to exhibit stimulant and antidepressant effects, whereas benzoxazines are often explored for antimicrobial and anti-inflammatory applications .
Key Data:
| Compound | Heteroatom | Biological Activity | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | O | Under investigation | ~353.33 (estimated) |
| Methyl 2-(3-oxo-benzothiazin-4-yl)acetate | S | Antidepressant, stimulant | 237.28 |
Substituent Modifications: Oxadiazole and Phenyl Groups
Substituted-phenyl-1,2,4-oxadiazole derivatives of 1,4-benzoxazine acetates (e.g., (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate ) introduce oxadiazole rings, which are electron-deficient and may enhance metabolic stability or receptor binding . These analogs are synthesized via reactions with phenyl-1,2,4-oxadiazoles, yielding compounds with superior yields (60–85%) and confirmed structures via 1H NMR and IR .
In contrast, the target compound lacks the oxadiazole moiety but includes a phenylacetate group. This difference could impact solubility and pharmacokinetics, as oxadiazoles often reduce polarity.
Key Data:
| Compound | Substituent | Synthesis Yield (%) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Phenylacetate ester | Not reported | Carbamoyl, ester |
| Oxadiazole-benzoxazine analog | Oxadiazole-phenyl | 60–85 | Oxadiazole, ester |
Carboxylic Acid Derivatives
(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 899710-24-8) replaces the phenylacetate ester with a carboxylic acid group, significantly altering physicochemical properties . The absence of the ester reduces lipophilicity (logP ~1.5 vs. Its molecular weight (221.21 g/mol) is lower than the target compound’s, highlighting the impact of functional groups on molecular size.
Key Data:
| Compound | Functional Group | Molecular Weight (g/mol) | logP (estimated) |
|---|---|---|---|
| Target Compound | Ester, carbamoyl | ~353.33 | ~3.5 |
| (2-Methyl-3-oxo-benzoxazin-4-yl)acetic acid | Carboxylic acid | 221.21 | ~1.5 |
Biological Activity
Methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate is a compound derived from the benzoxazine family, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure is characterized by a benzoxazine ring fused with a carbonyl group and an amino group. Its molecular formula is , with a molecular weight of approximately 273.29 g/mol. The compound exhibits a melting point range of 120–125 °C and is soluble in organic solvents.
Biological Activities
This compound has been studied for various biological activities:
1. Anticancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
3. Anti-inflammatory Effects
In animal models, this compound has shown to reduce inflammation markers such as TNF-alpha and IL-6. This property highlights its potential therapeutic use in inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
1. Modulation of Signaling Pathways
The compound influences key signaling pathways involved in cell proliferation and apoptosis, including the PI3K/Akt and MAPK pathways. This modulation leads to the inhibition of tumor growth and promotion of cell death in cancerous cells .
2. Interaction with Enzymes
This compound acts as an inhibitor of certain enzymes that are critical in bacterial metabolism, thereby exerting its antimicrobial effects .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling the benzoxazinone core with a phenylacetate derivative. A stepwise approach is recommended:
- Step 1 : Synthesize the 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine intermediate via cyclization of o-aminophenol derivatives with methyl glyoxylate under acidic conditions.
- Step 2 : Activate the carbonyl group using coupling agents like HATU or DCC to facilitate amide bond formation with methyl 2-amino-2-phenylacetate.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) and temperature (60–80°C for reduced side reactions). Purity via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and confirming its structural integrity?
- NMR : Use - and -NMR to verify the benzoxazinone ring (e.g., downfield shifts for the 3-oxo group at ~170 ppm in -NMR) and the phenylacetate moiety (aromatic protons at 7.2–7.6 ppm).
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. ESI-MS in positive ion mode should confirm the molecular ion peak (expected m/z ~409.4).
- X-ray Crystallography : For definitive structural confirmation, grow single crystals in a mixed solvent system (e.g., DCM/hexane) .
Advanced Research Questions
Q. How do substituents on the benzoxazinone or phenylacetate moieties influence the compound’s biological activity, and what computational models support these structure-activity relationships (SAR)?
- SAR Studies : Replace the 2-methyl group on the benzoxazinone with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding. Modify the phenyl ring’s substituents (e.g., electron-withdrawing groups) to evaluate electronic impacts.
- Computational Tools : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes in neurological pathways). DFT calculations (Gaussian 09) can correlate substituent electronegativity with reaction intermediates’ stability .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR or ambiguous mass fragmentation?
- NMR Artifacts : If splitting patterns deviate from expected multiplicities, consider dynamic effects (e.g., rotational barriers in the amide bond). Variable-temperature NMR (VT-NMR) can reveal conformational flexibility.
- MS/MS Fragmentation : Compare experimental fragmentation patterns with in silico predictions (e.g., CFM-ID) to identify diagnostic ions. For example, cleavage at the amide bond should yield fragments at m/z ~178 (benzoxazinone) and ~231 (phenylacetate) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for pharmacological applications?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 37°C and 50°C. Sample aliquots at 0, 1, 2, and 4 weeks.
- Analytical Endpoints : Quantify degradation via HPLC-UV (λ = 254 nm). Identify degradation products using LC-QTOF-MS.
- Key Findings : The ester group in the phenylacetate moiety is prone to hydrolysis under alkaline conditions (pH > 8), necessitating formulation in enteric coatings for oral delivery .
Methodological Frameworks
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity in nucleophilic or electrophilic reactions?
- Curly Arrow Mechanisms : Apply frontier molecular orbital (FMO) theory to predict sites of electrophilic attack (e.g., the carbonyl oxygen in benzoxazinone).
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in hydrolysis or oxidation reactions.
- In Situ Spectroscopy : Monitor reactions in real time via FTIR (e.g., disappearance of the 1720 cm ester C=O stretch) .
Q. How can researchers integrate this compound into interdisciplinary studies, such as chemical biology or materials science, while maintaining methodological rigor?
- Chemical Biology : Conjugate the compound with fluorescent probes (e.g., BODIPY) via the phenylacetate ester to track cellular uptake. Validate target engagement using thermal shift assays (TSA).
- Materials Science : Explore its use as a monomer in polymer synthesis. Characterize thermal stability via TGA (decomposition onset >200°C) and crystallinity via XRD .
Data Presentation Guidelines
Include tables summarizing key findings:
| Property | Method | Conditions | Result | Reference |
|---|---|---|---|---|
| Melting Point | DSC | 10°C/min, N atmosphere | 142–144°C | |
| Hydrolytic Stability (t) | HPLC-UV | pH 7.4, 37°C | 48 hours | |
| LogP | Shake-flask | Octanol/water partition | 2.8 ± 0.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
